4-(Benzyloxy)-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide
Overview
Description
4-(Benzyloxy)-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound with a unique structure that includes a benzyloxy group, an oxazolo[4,5-B]pyridine moiety, and a benzamide core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 4-(Benzyloxy)-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the oxazolo[4,5-B]pyridine moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyloxy group: This step often involves the use of benzyl bromide or benzyl chloride in the presence of a base.
Coupling with the benzamide core: This can be done using amide bond formation reactions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
4-(Benzyloxy)-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(Benzyloxy)-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: This compound can be used in biochemical assays to study its interactions with various biological targets.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets. The oxazolo[4,5-B]pyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The benzyloxy group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar compounds to 4-(Benzyloxy)-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide include:
4-(Benzyloxy)-N-(2-methylphenyl)benzamide: Lacks the oxazolo[4,5-B]pyridine moiety, which may result in different biological activities.
4-(Benzyloxy)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide: Similar structure but with variations in the substitution pattern, potentially leading to different properties.
4-(Benzyloxy)-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide: Contains an acetamide group instead of a benzamide group, which may affect its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-phenylmethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O3/c1-18-22(27-30-25-24(33-27)11-6-16-28-25)9-5-10-23(18)29-26(31)20-12-14-21(15-13-20)32-17-19-7-3-2-4-8-19/h2-16H,17H2,1H3,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXAIVURVDYTBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=NC5=C(O4)C=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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